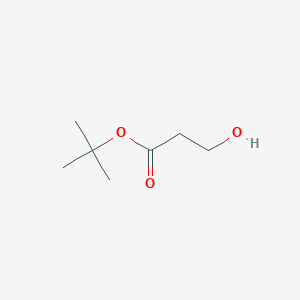

Tert-butyl 3-hydroxypropanoate

Overview

Description

Tert-butyl 3-hydroxypropanoate is an ester derivative of 3-hydroxypropanoic acid, characterized by a tert-butyl group attached to the carboxylate oxygen. This structural feature enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development. The compound is frequently employed in coupling reactions, such as the synthesis of D-4PBA (), where its tert-butyl group acts as a protective moiety for the carboxylic acid, facilitating selective reactions under mild conditions. Its NMR spectral data (e.g., δ ~1.45 ppm for tert-butyl protons and ~5.05 ppm for the hydroxyl-bearing methine) confirm its structural identity (). The compound’s versatility is further highlighted in metabolic pathway studies, where 3-hydroxypropanoate serves as a precursor for industrial or medicinal compounds ().

Preparation Methods

Preparation Methods of tert-Butyl 3-hydroxypropanoate

Esterification of 3-Hydroxypropanoic Acid with tert-Butanol

The classical and most straightforward method to prepare this compound is the esterification of 3-hydroxypropanoic acid (3-HP) with tert-butanol under acidic catalysis. This method involves:

- Reactants: 3-hydroxypropanoic acid and tert-butanol.

- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux with removal of water to drive the equilibrium toward ester formation.

- Outcome: Formation of this compound with moderate to high yields.

This method is widely used due to the availability of starting materials and simplicity of the reaction setup. However, the reaction requires careful control of temperature and water removal to maximize yield.

Direct Catalytic Amination of this compound

A recent research development demonstrated the use of commercially available this compound as a substrate for direct catalytic amination to produce bio-based β-amino acid esters. This method highlights the synthetic utility of this compound rather than its preparation but confirms the availability of the compound from commercial sources or prior synthesis.

Reduction of tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate Derivatives

A more complex synthetic route involves the preparation of this compound derivatives via reduction and catalytic hydrogenation steps starting from chlorinated ketoesters:

- Starting Material: tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.

- Catalyst: Ru[(R)-TolBINAP]Cl or its derivatives.

- Conditions: Catalytic hydrogenation under hydrogen pressure (3–5 MPa), temperature 40–60°C, for 4–7 hours.

- Workup: Removal of solvent, extraction, washing, drying, and concentration to isolate the product.

- Solvents: Methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, or ethyl acetate (ethanol preferred).

- Drying Agents: Anhydrous magnesium sulfate, sodium sulfate, or calcium chloride.

This method yields high-purity this compound derivatives with good yields and mild reaction conditions.

Transesterification Approaches

Transesterification of other esters such as ethyl 3-hydroxypropanoate with tert-butanol under acidic or basic catalysis can also produce this compound. This method is less commonly reported but offers an alternative when starting from ethyl esters derived from renewable resources.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent(s) | Yield/Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 3-hydroxypropanoic acid + tert-butanol | Acid catalyst (H2SO4, p-TsOH), reflux | tert-Butanol | Moderate to high yield; requires water removal |

| Catalytic hydrogenation | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Ru[(R)-TolBINAP]Cl, H2 (3-5 MPa), 40-60°C, 4-7 h | Methanol, ethanol (preferred) | High purity, high yield, mild conditions |

| Direct catalytic amination | Commercial this compound | Catalytic system with additives, 60°C, 15 min | Toluene or other aprotic solvents | Demonstrates substrate availability |

| Transesterification | Ethyl 3-hydroxypropanoate + tert-butanol | Acid or base catalyst, reflux | tert-Butanol | Alternative route; less common |

Research Findings and Notes

- The catalytic hydrogenation method using Ru[(R)-TolBINAP]Cl catalyst is notable for its mild conditions and high selectivity, producing optically pure products when stereochemistry is relevant.

- The acid-catalyzed esterification remains the most accessible and scalable method for laboratory and industrial synthesis.

- The direct catalytic amination of this compound confirms the compound's commercial availability and synthetic utility in producing β-amino acid esters, important bio-based chemicals.

- Solvent choice and drying agents significantly affect the purity and yield of the final product, with ethanol and anhydrous magnesium sulfate commonly preferred.

- The compound's physical properties (density ~1.008 g/cm³, boiling point ~230°C) and safety considerations (flammability, skin irritant) require appropriate handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tert-butyl 3-oxopropanoate.

Reduction: It can be reduced to form this compound.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Tert-butyl 3-oxopropanoate.

Reduction: this compound.

Substitution: Various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-hydroxypropanoate serves as a key intermediate in the synthesis of various organic compounds, including:

- Cephalosporin Antibiotics: It is utilized in the synthesis of cephalosporin compounds, which are important in medicinal chemistry for their antibacterial properties .

- Polymer Production: Used as a starting material for producing propionate monomers, which are essential building blocks for various polymers. Research has shown its role in synthesizing ternary statistical methacrylate copolymers with antimicrobial properties.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical formulations due to its structural characteristics that may confer biological activity. Although specific pharmacological effects are not extensively documented, similar compounds have been noted for their antimicrobial and anti-inflammatory activities .

Bioconjugation and Labeling

This compound is explored for bioconjugation applications, including:

- Molecular Probes: Its derivatives can be used as molecular probes in biophysics and structural biology to study biological processes .

- Labeling Agents: It can serve as a labeling agent in biochemical assays due to its reactive functional groups.

Case Study 1: Synthesis of Cephalosporins

A study demonstrated the use of this compound as an intermediate in synthesizing aminothiazole-type cephalosporin compounds. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's industrial utility in antibiotic production .

Case Study 2: Polymer Development

Research published on the synthesis of methacrylate copolymers highlighted the incorporation of this compound as a monomer. The resulting polymers exhibited enhanced antimicrobial and hemolytic activities, indicating potential applications in medical devices and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxypropanoate involves its conversion to active intermediates through enzymatic or chemical reactions. These intermediates can then participate in various biochemical pathways, targeting specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tert-butyl Esters with Aromatic Substitutents

- Tert-butyl (S)-3-(4-chlorophenyl)-3-hydroxypropanoate (): Structure: Incorporates a 4-chlorophenyl group at the β-position. Properties: Enhanced lipophilicity due to the chloro substituent; 33% yield in synthesis. Applications: Used in asymmetric catalysis (99% enantiomeric excess).

- Tert-butyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (): Structure: Features two chlorine atoms on the phenyl ring. Properties: Lower yield (31%) compared to the mono-chloro derivative, likely due to steric hindrance. Reactivity: Distinct NMR shifts (e.g., δ 5.90 ppm for methine) reflect electronic effects of substituents.

Tert-butyl Esters with Ether or Alkoxy Chains

- Tert-butyl 3-(3-hydroxypropoxy)propanoate (): Structure: Contains an ether linkage (3-hydroxypropoxy) instead of a direct hydroxyl group. Synthesis: Achieved via nucleophilic substitution (45% yield). Physical Properties: Lower boiling point (291.1°C predicted) compared to tert-butyl 3-hydroxypropanoate, reflecting increased polarity.

- Tert-butyl 3-(3-iodopropoxy)propanoate (): Structure: Iodine replaces the hydroxyl group in the propoxy chain.

Amino-Functionalized Tert-butyl Esters

- Tert-butyl 3-amino-2-methylpropanoate hydrochloride (): Structure: Amino and methyl groups at the β-position. Applications: Pharmaceutical intermediate (95% purity); basicity from the amino group enables salt formation.

- Tert-butyl 3-(benzyl(methyl)amino)propanoate (): Structure: Benzyl and methyl groups on the amino moiety. Uses: Medicinal chemistry applications due to enhanced steric bulk and solubility.

Physicochemical and Spectroscopic Comparisons

Reactivity and Biochemical Implications

- The tert-butyl group hinders interaction with enzymes like cis-CaaD, which bind non-esterified 3-hydroxypropanoate ().

- Hydrolysis Stability : The tert-butyl group confers resistance to hydrolysis under physiological conditions compared to methyl or ethyl esters ().

- Synthetic Utility : Higher yields (81%) in DCC/DMAP-mediated couplings compared to iodinated derivatives (80%) due to fewer side reactions ().

Industrial and Medicinal Relevance

- Pharmaceuticals: Amino derivatives (e.g., ) are prioritized for drug development due to their bioactivity and solubility.

- Agrochemicals : Chlorinated aryl derivatives () may serve as precursors for herbicides, leveraging their lipophilicity.

- Biotechnology: Ether-linked derivatives () are used in PROTACs for targeted protein degradation.

Biological Activity

Tert-butyl 3-hydroxypropanoate (TBHP) is an organic compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and related studies, presenting a comprehensive overview of the current understanding of TBHP.

Overview of this compound

This compound is recognized for its role as a precursor in the synthesis of various biologically active compounds, including wortmannilactone C, which has demonstrated notable biological activities. Its molecular formula is with a molecular weight of approximately 158.18 g/mol .

The biological activity of TBHP primarily arises from its participation in biochemical reactions. It acts as a precursor in the synthesis of more complex molecules that can exert various biological effects. The compound's mechanism of action includes:

- Biochemical Pathways : TBHP is involved in metabolic pathways that lead to the formation of active metabolites, such as 3-hydroxypropanoic acid and tert-butanol, which can further participate in cellular processes .

- Cellular Interaction : Once inside cells, TBHP can interact with specific proteins and enzymes, influencing cellular functions and potentially modulating metabolic pathways .

1. Synthesis and Metabolism

TBHP undergoes hydrolysis by esterases to yield 3-hydroxypropanoic acid, which is crucial for various metabolic processes. The compound's stability under laboratory conditions allows for consistent results in experimental setups .

2. Dose-Dependent Effects

Research indicates that TBHP exhibits dose-dependent effects in animal models:

- Low Doses : May enhance metabolic pathways and modulate cellular processes beneficially.

- High Doses : Can lead to toxic effects, including cellular damage and disruption of normal physiological functions .

Case Study 1: Synthesis of Wortmannilactone C

In one study, TBHP was utilized as a starting material in synthesizing wortmannilactone C, which has shown anti-inflammatory properties. The synthesis process demonstrated TBHP's role in facilitating complex chemical reactions that yield therapeutically relevant compounds .

Case Study 2: Cellular Transformation Studies

Research involving BALB/3T3 cells indicated that compounds similar to TBHP could initiate cell transformation when combined with tumor promoters. This highlights the potential risk associated with high concentrations of tert-butyl compounds in biological systems .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Synthesis of Wortmannilactone C | Anti-inflammatory potential | Precursor role in biochemical pathways |

| Dose-dependent toxicity | Cellular damage at high doses | Disruption of metabolic functions |

| Modulation of metabolic pathways | Enhanced cellular processes | Interaction with enzymes and proteins |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-hydroxypropanoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

- Route Selection : Start with esterification of 3-hydroxypropanoic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification of methyl 3-hydroxypropanoate with tert-butanol.

- Optimization : Monitor reaction kinetics via TLC or GC-MS. Adjust molar ratios (e.g., 1:1.2 acid:alcohol) and temperature (60–80°C) to minimize side products like dehydration derivatives. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield .

- Troubleshooting : If yields <70%, consider inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyl group .

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the hydroxyl proton (δ ~2.5 ppm, broad, exchangeable with D₂O).

- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹).

- Mass Spectrometry : HRMS should match [M+H]⁺ or [M+Na]⁺ adducts with <3 ppm error.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors, especially during solvent evaporation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong bases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in stereoselective reactions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled tert-butanol to track esterification pathways via mass spectrometry.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways (e.g., acid-catalyzed vs. base-mediated mechanisms).

- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., acyloxycarbenium ions) for NMR analysis .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, concentration).

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl 2-hydroxypropanoate) to identify systematic errors.

- Collaborative Analysis : Share raw spectral data (e.g., via MestReNova) with independent labs for verification .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and monitor via HPLC.

- pH Optimization : Buffer solutions (pH 4–6) minimize ester hydrolysis. Avoid alkaline conditions (pH >8).

- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum with desiccants .

Q. How can this compound be leveraged as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use enzymatic methods (e.g., lipase-catalyzed kinetic resolution) to separate enantiomers.

- Stereochemical Analysis : Assign absolute configuration via X-ray crystallography or electronic circular dichroism (ECD).

- Application Case : Incorporate into β-lactam or prostaglandin analogs to study stereochemical effects on bioactivity .

Q. What experimental design considerations are essential for scaling up this compound synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane (DCM) with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Properties

IUPAC Name |

tert-butyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXCURRVJMPAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585017 | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-11-4 | |

| Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.